molecular formula C11H8F3NO B13918252 1-methyl-4-trifluoromethyl-1H-quinolin-2-one

1-methyl-4-trifluoromethyl-1H-quinolin-2-one

Cat. No.: B13918252
M. Wt: 227.18 g/mol
InChI Key: VHQBLGDZCBRMMA-UHFFFAOYSA-N
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Description

1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the photocatalytic synthesis from quinoline-N-oxides, which is a greener alternative with high yield and low catalyst loading .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group are common.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline-N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline compounds with various functional groups.

Scientific Research Applications

1-Methyl-4-trifluoromethyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to target SGK1, a protein kinase involved in cell survival and proliferation . The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. Molecular docking studies and cellular assays have confirmed its mechanism of action.

Comparison with Similar Compounds

1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the quinoline core structure but differ in their substituents, leading to varied applications and properties.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)quinolin-2-one

InChI

InChI=1S/C11H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-10(15)16)11(12,13)14/h2-6H,1H3

InChI Key

VHQBLGDZCBRMMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(F)(F)F

Origin of Product

United States

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